Bempedoic acid impurity 1-d4

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

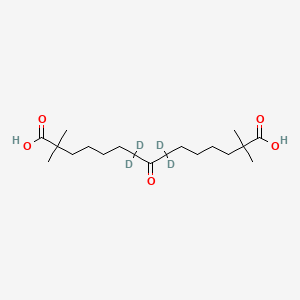

Structure

3D Structure

Propiedades

Fórmula molecular |

C19H34O5 |

|---|---|

Peso molecular |

346.5 g/mol |

Nombre IUPAC |

7,7,9,9-tetradeuterio-2,2,14,14-tetramethyl-8-oxopentadecanedioic acid |

InChI |

InChI=1S/C19H34O5/c1-18(2,16(21)22)13-9-5-7-11-15(20)12-8-6-10-14-19(3,4)17(23)24/h5-14H2,1-4H3,(H,21,22)(H,23,24)/i11D2,12D2 |

Clave InChI |

NHVXRVOYVVPVDU-AREBVXNXSA-N |

SMILES isomérico |

[2H]C([2H])(CCCCC(C)(C)C(=O)O)C(=O)C([2H])([2H])CCCCC(C)(C)C(=O)O |

SMILES canónico |

CC(C)(CCCCCC(=O)CCCCCC(C)(C)C(=O)O)C(=O)O |

Origen del producto |

United States |

Foundational & Exploratory

Bempedoic Acid Impurity 1-d4: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bempedoic acid is a novel, first-in-class adenosine (B11128) triphosphate-citrate lyase (ACL) inhibitor developed for the treatment of hypercholesterolemia. As with any pharmaceutical compound, the identification and control of impurities are critical for ensuring its safety and efficacy. Bempedoic acid impurity 1 is a known process-related impurity. This technical guide focuses on the deuterated analog, Bempedoic acid impurity 1-d4, which serves as an essential internal standard for the accurate quantification of Bempedoic acid in biological matrices during pharmacokinetic and metabolic studies.

This compound, chemically known as 2,2,14,14-tetramethyl-8-oxopentadecanedioic-7,7,9,9-d4 acid, is a stable isotope-labeled version of Bempedoic acid impurity 1. Its use in analytical methodologies, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for precise and accurate measurements by correcting for variations during sample preparation and analysis.[1][2]

Chemical and Physical Data

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Chemical Name | 2,2,14,14-tetramethyl-8-oxopentadecanedioic-7,7,9,9-d4 acid | [3][4] |

| Synonyms | This compound | [5][6] |

| CAS Number | 2408132-01-2 | [3][6] |

| Molecular Formula | C₁₉H₃₀D₄O₅ | [3][4] |

| Molecular Weight | 346.5 g/mol | [3][4] |

| Chromatographic Purity | >90% | [3] |

| Appearance | Not specified (often a solid) | |

| Solubility | Soluble in organic solvents such as methanol (B129727) and DMSO | [3] |

| Storage | 2-8 °C in a well-closed container | [3] |

Synthesis

A plausible synthetic approach involves the use of a deuterated reagent in the key steps of forming the carbon skeleton. A general synthetic pathway for the non-deuterated impurity involves the dimerization of a C7 precursor. To introduce deuterium (B1214612) at the desired positions, a deuterated equivalent of a reactant would be used.

Illustrative Synthetic Pathway

Caption: A generalized synthetic scheme for this compound.

Experimental Protocols

Quantification of Bempedoic Acid in Human Plasma using this compound as an Internal Standard

This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Bempedoic acid in human plasma.

1. Materials and Reagents:

-

Bempedoic acid reference standard

-

This compound (internal standard)

-

Human plasma (blank)

-

Methanol, acetonitrile (B52724) (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (deionized)

-

Solid-phase extraction (SPE) cartridges

2. Sample Preparation (Solid-Phase Extraction):

-

To 100 µL of human plasma, add a known amount of this compound solution.

-

Vortex the sample to ensure thorough mixing.

-

Condition the SPE cartridge with methanol followed by water.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with a weak organic solvent to remove interferences.

-

Elute the analyte and internal standard with a suitable elution solvent (e.g., methanol with 0.1% formic acid).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

| Parameter | Condition |

| LC System | High-performance liquid chromatography system |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transitions | Bempedoic Acid: 343.2 -> 235.2this compound: 347.2 -> 239.2 |

Experimental Workflow

Caption: A typical workflow for the quantification of Bempedoic acid in plasma.

Signaling Pathway and Mechanism of Action

Bempedoic acid is a prodrug that is activated in the liver to bempedoyl-CoA. Bempedoyl-CoA inhibits ATP-citrate lyase (ACL), an enzyme upstream of HMG-CoA reductase in the cholesterol biosynthesis pathway.[7] This inhibition leads to reduced cholesterol synthesis in the liver, which in turn upregulates the expression of low-density lipoprotein (LDL) receptors, resulting in increased clearance of LDL-cholesterol from the blood.[7]

Cholesterol Biosynthesis Pathway Inhibition

Caption: Inhibition of ATP-Citrate Lyase by the active form of Bempedoic acid.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Bempedoic acid in biological samples. Its use as an internal standard in LC-MS/MS assays is crucial for reliable pharmacokinetic and metabolic profiling of this important new therapy for hypercholesterolemia. This guide provides a foundational understanding of its properties, synthesis, and application for researchers and professionals in the field of drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. veeprho.com [veeprho.com]

- 3. cleanchemlab.com [cleanchemlab.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound | CAS No- 2408132-01-2 | Simson Pharma Limited [simsonpharma.com]

- 6. This compound | 2408132-01-2 [chemicalbook.com]

- 7. CN113227061A - Novel salts and polymorphs of bipedac acid - Google Patents [patents.google.com]

An In-depth Technical Guide to Bempedoic Acid Impurity 1-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bempedoic acid impurity 1-d4, a critical internal standard for the bioanalysis of the lipid-lowering agent, Bempedoic acid. This document details its chemical structure, properties, and application in quantitative analysis, including a detailed experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Chemical Identity and Properties

This compound is the deuterium-labeled analog of Bempedoic acid impurity 1. Its chemical structure is 2,2,14,14-tetramethyl-8-oxopentadecanedioic-7,7,9,9-d4 acid. The incorporation of four deuterium (B1214612) atoms at the positions adjacent to the ketone functionality makes it an ideal internal standard for mass spectrometry-based quantification of Bempedoic acid and its related impurities.[1][2] The stable isotope label ensures that it co-elutes with the unlabeled analyte and exhibits similar ionization efficiency, leading to accurate and precise quantification by correcting for matrix effects and variations in sample processing.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 2,2,14,14-tetramethyl-8-oxopentadecanedioic-7,7,9,9-d4 acid[2] |

| CAS Number | 2408132-01-2 |

| Molecular Formula | C₁₉H₃₀D₄O₅ |

| Molecular Weight | 346.5 g/mol |

| Appearance | White to off-white solid |

| Purity | >90% |

| Storage | 2-8 °C in a well-closed container |

Data sourced from commercially available certificates of analysis.

Synthesis

The synthesis of the unlabeled Bempedoic acid impurity 1 (2,2,14,14-tetramethyl-8-oxopentadecanedioic acid) would likely serve as the foundational route. The introduction of deuterium atoms at the 7 and 9 positions, alpha to the carbonyl group, can be achieved through several methods. One common approach is base-catalyzed hydrogen-deuterium exchange. This would involve treating a suitable precursor, such as a diester of the keto-diacid, with a deuterated solvent (e.g., D₂O) in the presence of a base. The acidic protons alpha to the ketone are readily exchanged for deuterium atoms under these conditions. Subsequent hydrolysis of the ester groups would yield the desired deuterated dicarboxylic acid.

Application in Bioanalytical Methods

The primary application of this compound is as an internal standard in the quantitative analysis of Bempedoic acid in biological matrices, such as human plasma. Its use is crucial for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research.[1] An LC-MS/MS method is the gold standard for this purpose, offering high sensitivity and selectivity.[1]

Experimental Protocol: Quantification of Bempedoic Acid in Human Plasma using LC-MS/MS

This section details a representative protocol for the quantification of Bempedoic acid in human plasma.

3.1.1. Materials and Reagents

-

Bempedoic acid reference standard

-

This compound (Internal Standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (Ultrapure)

-

Human plasma (blank)

3.1.2. Sample Preparation

-

Spiking: To 100 µL of human plasma, add a known amount of Bempedoic acid standard solution (for calibration curve and quality control samples) and a fixed amount of this compound internal standard solution.

-

Protein Precipitation: Add 400 µL of acetonitrile to precipitate plasma proteins.

-

Vortexing and Centrifugation: Vortex the samples for 30 seconds and then centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

-

Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.

3.1.3. Liquid Chromatography Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start with 30% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

3.1.4. Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Gas Temperature | 350°C |

| Gas Flow | 10 L/min |

| Nebulizer Pressure | 45 psi |

| Sheath Gas Temperature | 350°C |

| Sheath Gas Flow | 11 L/min |

| Capillary Voltage | 3500 V |

Table 2: MRM Transitions for Bempedoic Acid and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| Bempedoic Acid | 343.3 | 299.3 | 15 |

| This compound | 347.3 | 303.3 | 15 |

Visualizations

Chemical Structure of this compound

References

A Comprehensive Technical Guide to Bempedoic Acid Impurity 1-d4 (CAS Number: 2408132-01-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bempedoic acid is a first-in-class adenosine (B11128) triphosphate-citrate lyase (ACL) inhibitor used for the treatment of hypercholesterolemia.[1] As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing to ensure safety and efficacy. Bempedoic acid impurities can arise from the manufacturing process, degradation of the drug substance, or interaction with other components of the drug product.

This technical guide provides an in-depth overview of Bempedoic Acid Impurity 1-d4 (CAS: 2408132-01-2), a deuterated analog of a known process impurity of Bempedoic acid. This stable isotope-labeled compound serves as a crucial internal standard for the accurate quantification of the corresponding non-labeled impurity in analytical and pharmacokinetic studies.[2] Its use in methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for precise measurement, which is essential for quality control and regulatory compliance.[3]

Chemical Identity and Properties

This compound is the deuterium-labeled version of 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid. The deuterium (B1214612) atoms are located at the 7 and 9 positions of the carbon chain.

| Identifier | Value |

| Chemical Name | 2,2,14,14-Tetramethyl-8-oxopentadecanedioic-7,7,9,9-d4 acid |

| CAS Number | 2408132-01-2 |

| Molecular Formula | C19H30D4O5 |

| Molecular Weight | 346.5 g/mol |

| Appearance | Off-White Solid |

| Storage | 2-8°C Refrigerator |

Quantitative Data Summary

The following table summarizes the typical quality control parameters for this compound, as would be presented in a Certificate of Analysis (CoA). Actual values may vary between batches.

| Test | Specification |

| Appearance | Conforms to standard |

| Solubility | Soluble in Methanol, DMSO |

| ¹H-NMR | Conforms to structure |

| Mass Spectrum | Conforms to structure |

| Chromatographic Purity (by HPLC) | ≥95% |

| Deuterium Incorporation | ≥98% |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be adapted from the known synthesis of its non-deuterated analog, 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid. The key step is the introduction of deuterium atoms, which can be achieved through various deuteration methods. A plausible synthetic route is outlined below.

Step 1: Synthesis of a suitable precursor

A common precursor for the synthesis of the carbon backbone is diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate. This can be synthesized by reacting ethyl 7-bromo-2,2-dimethylheptanoate with tosmethyl isocyanide in the presence of a strong base like sodium hydride in an aprotic solvent such as dimethylformamide (DMF).

Step 2: Deuteration of the precursor

The ketone group at the 8-position of the precursor can be utilized for the introduction of deuterium atoms at the adjacent 7 and 9 positions. This can be achieved through a base-catalyzed deuterium exchange reaction. The precursor is treated with a deuterated solvent such as D₂O in the presence of a base (e.g., NaOD). The reaction is typically stirred at an elevated temperature to facilitate the exchange of the α-protons with deuterium.

Step 3: Hydrolysis to the final product

The deuterated diester is then hydrolyzed to the corresponding dicarboxylic acid. This is typically achieved by heating the diester with a strong base such as sodium hydroxide (B78521) in a mixture of water and an organic solvent like methanol. After the reaction is complete, the mixture is acidified with a strong acid (e.g., HCl) to precipitate the deuterated dicarboxylic acid. The product is then filtered, washed with water, and dried to yield this compound.

Analytical Characterization

1. High-Performance Liquid Chromatography (HPLC) for Purity Determination

A reverse-phase HPLC (RP-HPLC) method can be employed to determine the purity of this compound.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient mixture of acetonitrile (B52724) and water containing 0.1% formic acid.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

LC-MS/MS is the primary application for this compound as an internal standard for the quantification of the non-deuterated impurity.

-

Liquid Chromatography:

-

Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Bempedoic Acid Impurity 1 (Analyte): Precursor ion (Q1) m/z 341.2 → Product ion (Q3) m/z (specific fragment)

-

This compound (Internal Standard): Precursor ion (Q1) m/z 345.2 → Product ion (Q3) m/z (corresponding deuterated fragment)

-

-

Instrument Parameters: Optimized for declustering potential, collision energy, and other source parameters.

-

Visualizations

Caption: Synthetic workflow for this compound.

Caption: Analytical workflow for impurity quantification using the d4-labeled standard.

References

In-Depth Technical Guide: Bempedoic Acid Impurity 1-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Bempedoic Acid Impurity 1-d4, a critical component in the analytical and pharmacokinetic research of bempedoic acid. This document outlines its molecular characteristics and provides a logical framework for its relationship with the parent drug.

Core Compound Data

Bempedoic acid is a medication used for the treatment of hypercholesterolemia. During its synthesis and storage, various impurities can arise. Bempedoic Acid Impurity 1 is one such related substance. For quantitative analytical purposes, a stable isotope-labeled internal standard is often required. This compound serves this role, being a deuterium-labeled analog of Bempedoic Acid Impurity 1.[1] Its use as an internal standard in methods like mass spectrometry and liquid chromatography enhances the accuracy of quantifying bempedoic acid in biological samples.[1]

Quantitative Data Summary

The table below summarizes the key molecular information for bempedoic acid, its non-deuterated impurity 1, and the deuterated Impurity 1-d4.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Bempedoic Acid | 738606-46-7 | C₁₉H₃₆O₅ | 344.49 |

| Bempedoic Acid Impurity 1 | 413624-71-2 | C₁₉H₃₄O₅ | 342.48[2] |

| This compound | 2408132-01-2 | C₁₉H₃₀D₄O₅ | 346.50[1][2] |

Chemical Relationships and Synthesis Logic

The following diagram illustrates the relationship between bempedoic acid, its impurity 1, and the deuterated standard. Bempedoic Acid Impurity 1, identified as 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid, is structurally related to the parent compound.[2] The deuterated version, this compound, is synthesized to incorporate four deuterium (B1214612) atoms at the 7, 7, 9, and 9 positions, as indicated by its IUPAC name: 2, 2, 14, 14-tetramethyl-8-oxopentadecanedioic-7, 7, 9, 9-d4 acid.[1][2] This specific labeling provides a distinct mass difference for use in mass spectrometry-based analytical methods.

Experimental Protocols

While specific synthesis and analytical method development protocols are proprietary and vary between laboratories, a general workflow for the use of this compound as an internal standard in a quantitative LC-MS (Liquid Chromatography-Mass Spectrometry) assay is described below.

References

Technical Guide: Synthesis Pathway of Bempedoic Acid Impurity 1-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bempedoic acid is a novel, first-in-class adenosine (B11128) triphosphate-citrate lyase (ACL) inhibitor utilized for the treatment of hypercholesterolemia. As with any pharmaceutical agent, the synthesis and characterization of its impurities are of paramount importance for regulatory approval and ensuring drug safety and efficacy. This technical guide provides an in-depth overview of the synthesis pathway for a deuterated version of a key process impurity, Bempedoic Acid Impurity 1-d4. This stable isotope-labeled compound is crucial as an internal standard for pharmacokinetic and metabolic studies of Bempedoic Acid and its impurities.

Bempedoic Acid Impurity 1 is identified as 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid, a ketone intermediate in the synthesis of the final active pharmaceutical ingredient. The deuterated analog, this compound, is specifically 2,2,14,14-tetramethyl-8-oxopentadecanedioic-7,7,9,9-d4 acid (CAS No. 2408132-01-2). This guide details the synthetic route to this compound, including experimental protocols and data presentation.

Synthesis Pathway Overview

The synthesis of this compound can be logically divided into two main stages:

-

Formation of the Ketone Backbone: The construction of the C19 dialkylated ketone, 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid.

-

Deuterium (B1214612) Labeling: The specific incorporation of four deuterium atoms at the alpha-positions to the carbonyl group.

The overall synthesis is a multi-step process commencing from commercially available starting materials.

Data Presentation

Table 1: Physicochemical Properties of Bempedoic Acid Impurity 1 and its Deuterated Analog

| Property | Bempedoic Acid Impurity 1 | This compound |

| IUPAC Name | 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid | 2,2,14,14-tetramethyl-8-oxopentadecanedioic-7,7,9,9-d4 acid |

| CAS Number | 413624-71-2 | 2408132-01-2 |

| Molecular Formula | C₁₉H₃₄O₅ | C₁₉H₃₀D₄O₅ |

| Molecular Weight | 342.47 g/mol | 346.5 g/mol |

| Appearance | White to off-white solid | Not specified (likely a solid) |

| Purity | >98.0% (by NMR) | >90% (by Chromatography)[1] |

Table 2: Key Intermediates in the Synthesis of Bempedoic Acid Impurity 1

| Intermediate | Chemical Name | Molecular Formula | Molecular Weight |

| 1 | Ethyl 7-bromo-2,2-dimethylheptanoate | C₁₁H₂₁BrO₂ | 265.19 g/mol |

| 2 | Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate | C₂₃H₄₂O₅ | 398.58 g/mol |

Experimental Protocols

Step 1: Synthesis of Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate (2)

This procedure outlines the formation of the key ketone intermediate, which is the non-deuterated form of Bempedoic Acid Impurity 1 in its esterified form.

Materials:

-

Ethyl 7-bromo-2,2-dimethylheptanoate (1)

-

Tosylmethyl isocyanide (TosMIC)

-

Sodium hydride (NaH)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Dichloromethane

-

Concentrated Hydrochloric Acid

-

Sodium Bicarbonate solution

-

Anhydrous Sodium Sulfate

-

Petroleum Ether

-

Ethyl Acetate

Procedure:

-

To a solution of ethyl 7-bromo-2,2-dimethylheptanoate and tosylmethyl isocyanide in anhydrous DMSO, sodium hydride is added portion-wise at a controlled temperature.

-

The reaction mixture is stirred at room temperature for several hours.

-

The reaction is quenched with ice water and the product is extracted with dichloromethane.

-

The combined organic layers are washed, dried over anhydrous sodium sulfate, and concentrated.

-

Concentrated hydrochloric acid is added to the residue and the mixture is stirred.

-

The organic phase is separated, washed with sodium bicarbonate solution, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography (eluent: petroleum ether: ethyl acetate) to yield diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate.

Step 2: Hydrolysis to 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid (Bempedoic Acid Impurity 1)

Materials:

-

Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate (2)

-

Potassium Hydroxide (KOH)

-

Water

-

Concentrated Hydrochloric Acid

Procedure:

-

The diethyl ester is dissolved in a mixture of ethanol and water containing potassium hydroxide.

-

The solution is refluxed for several hours.

-

After cooling, the reaction mixture is acidified with hydrochloric acid.

-

The product is extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated to yield crude 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid.

Step 3: Deuteration to 2,2,14,14-tetramethyl-8-oxopentadecanedioic-7,7,9,9-d4 acid (this compound)

This proposed protocol is based on general methods for the alpha-deuteration of ketones.

Materials:

-

2,2,14,14-tetramethyl-8-oxopentadecanedioic acid

-

Deuterium oxide (D₂O)

-

A catalytic amount of a base (e.g., sodium deuteroxide, NaOD) or acid (e.g., deuterated sulfuric acid, D₂SO₄)

-

An appropriate deuterated solvent (e.g., methanol-d4)

Procedure:

-

Dissolve 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid in a suitable deuterated solvent.

-

Add a catalytic amount of a base or acid.

-

Add an excess of deuterium oxide (D₂O).

-

Stir the reaction mixture at room temperature or with gentle heating for a prolonged period to allow for complete H/D exchange at the alpha-positions to the ketone.

-

Monitor the reaction progress by ¹H NMR spectroscopy, observing the disappearance of the signals corresponding to the protons at the 7 and 9 positions.

-

Upon completion, neutralize the catalyst.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer and remove the solvent under reduced pressure to yield this compound.

Mandatory Visualization

Caption: Synthesis pathway for this compound.

Conclusion

This technical guide outlines a comprehensive synthesis pathway for this compound. The synthesis involves the initial construction of the non-deuterated ketone precursor, 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid, followed by a deuterium exchange reaction to introduce the isotopic labels. While a specific, detailed experimental protocol for the final deuteration step is not publicly available, a plausible method based on established chemical principles has been provided. The availability of this deuterated standard is essential for the accurate quantification of Bempedoic Acid Impurity 1 in various analytical studies, thereby supporting the overall development and quality control of Bempedoic Acid. Further research may focus on optimizing the deuteration step to improve yields and isotopic purity.

References

Bempedoic acid impurity 1-d4 certificate of analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Bempedoic acid impurity 1-d4, a deuterated analog of a bempedoic acid impurity. This document details its analytical specifications, applications in quantitative analysis, and the relevant biological pathways of the parent compound, bempedoic acid.

Certificate of Analysis Data

The following table summarizes the typical specifications for this compound, as found in a representative Certificate of Analysis. These values are crucial for assessing the quality and suitability of the material for research purposes.

| Test | Specification |

| Appearance | White to off-white solid |

| ¹H-NMR | Conforms to structure |

| Mass Spectrum | Conforms to structure |

| Chromatographic Purity | >90%[1] |

| Molecular Formula | C₁₉H₃₀D₄O₅[1] |

| Molecular Weight | 346.5 g/mol [1] |

| CAS Number | 2408132-01-2[1][2] |

| Storage | Store at 2-8 °C in a well-closed container[1] |

| Handling and Transit | 25-30 °C in a well-closed container[1] |

Application in Quantitative Analysis

This compound is primarily utilized as an internal standard for the precise quantification of bempedoic acid in biological matrices.[2][3] Its stable isotope-labeled nature allows for accurate measurement in bioanalytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][4]

Experimental Protocol: Quantification of Bempedoic Acid in Human Plasma by LC-MS/MS

This section outlines a typical workflow for the quantification of bempedoic acid in human plasma using this compound as an internal standard.[4]

2.1.1. Materials and Reagents

-

Bempedoic acid reference standard

-

This compound (internal standard)

-

Human plasma

-

Methanol (B129727) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges

2.1.2. Sample Preparation: Solid-Phase Extraction (SPE)

-

Conditioning: Condition the SPE cartridges.

-

Equilibration: Equilibrate the cartridges with 1 mL of 2% formic acid in water.[4]

-

Loading: To 100 µL of plasma sample, add the internal standard (this compound) solution. Vortex to mix. Load the entire sample onto the conditioned and equilibrated SPE cartridge.[4]

-

Washing: Wash the cartridges with 1 mL of 5% methanol in water to remove interferences.[4]

-

Elution: Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol.[4]

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.[4]

2.1.3. LC-MS/MS Parameters

The analysis is typically performed on a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with negative ion electrospray ionization (ESI-).[4]

| Parameter | Bempedoic Acid | Bempedoic Acid-d4 |

| Precursor Ion (Q1) (m/z) | 343.3 | 347.3 |

| Product Ion (Q3) (m/z) | 299.3 | 303.3 |

| Ionization Mode | Negative ESI | Negative ESI |

Note: Declustering potential (DP) and collision energy (CE) should be optimized for the specific instrument used.[4]

Mechanism of Action of Bempedoic Acid

Bempedoic acid is a prodrug that is activated in the liver to bempedoyl-CoA.[5] This active form inhibits ATP-citrate lyase (ACL), an enzyme upstream of HMG-CoA reductase in the cholesterol biosynthesis pathway.[5][6] Inhibition of ACL leads to reduced cholesterol synthesis, which in turn upregulates low-density lipoprotein (LDL) receptors and increases the clearance of LDL-cholesterol from the bloodstream.[4][5]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the bioanalysis of bempedoic acid using this compound as an internal standard.

References

Bempedoic acid impurity 1-d4 material safety data sheet

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data, experimental protocols, and relevant biological pathways associated with Bempedoic Acid Impurity 1-d4. Given the limited specific toxicological data for this deuterated impurity, this guide incorporates data from the parent compound, Bempedoic Acid, and its non-deuterated impurity counterpart to provide a thorough safety and handling reference.

Section 1: Material Identification and Properties

This compound is the deuterium-labeled form of 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid, a known impurity in the synthesis of Bempedoic Acid. The deuterated version is primarily used as an internal standard for analytical and pharmacokinetic studies, enabling precise quantification in biological matrices through mass spectrometry.[1]

Table 1: Chemical and Physical Properties

| Property | This compound | Bempedoic Acid (Parent Compound) |

| Synonyms | 2,2,14,14-tetramethyl-8-oxopentadecanedioic-7,7,9,9-d4 acid | ETC-1002, ESP-55016, 8-hydroxy-2,2,14,14-tetramethylpentadecanedioic acid |

| CAS Number | 2408132-01-2 | 738606-46-7 |

| Molecular Formula | C₁₉H₃₀D₄O₅ | C₁₉H₃₆O₅ |

| Molecular Weight | 346.5 g/mol | 344.49 g/mol |

| Appearance | Data not available | White to off-white crystalline powder[2] |

| Melting Point | Data not available | 88–91 °C[2] |

| Solubility | Data not available | Soluble in DMSO, DMF; Slightly soluble in Chloroform, Methanol[3] |

Section 2: Safety and Hazard Information

While specific hazard classifications for this compound are not widely available, the safety profile is expected to be comparable to its non-deuterated counterpart and the parent drug, Bempedoic Acid.[4] Safety data sheets for Bempedoic Acid classify it as harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[4][5]

Table 2: GHS Hazard Classification (Based on Bempedoic Acid)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4][5] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure[4] |

| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation |

Handling and First Aid: Standard laboratory procedures should be followed when handling this compound. This includes using personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[6] Ensure adequate ventilation to avoid inhalation of dust.[4]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[4]

-

Skin Contact: Remove contaminated clothing and wash the skin thoroughly with soap and water.[4]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[4]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[4]

Section 3: Experimental Protocols

Synthesis of Bempedoic Acid Impurity 1 Precursor

Bempedoic Acid Impurity 1 (2,2,14,14-tetramethyl-8-oxopentadecanedioic acid) is a key intermediate in some synthetic routes of Bempedoic Acid.[7][8] A general synthesis approach is outlined below. The deuterated version would be prepared using appropriate deuterated starting materials or intermediates.

Methodology:

-

Dimerization: Ethyl 7-bromo-2,2-dimethylheptanoate is dimerized using tosylmethyl isocyanide in the presence of a strong base like sodium hydride (NaH) in a solvent such as DMSO. This forms diethyl 8-isocyano-2,2,14,14-tetramethyl-8-(tosyl)pentadecanedioate.[7]

-

Hydrolysis to Ketone: The resulting intermediate is treated with aqueous acid (e.g., HCl) in a solvent like dichloromethane (B109758) (CH₂Cl₂) to hydrolyze the isocyano and tosyl groups, yielding the ketone product, diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate (the diethyl ester of Impurity 1).[7]

-

Saponification: The diethyl ester is then hydrolyzed to the dicarboxylic acid (Impurity 1) using a base like potassium hydroxide (B78521) (KOH) in a mixture of ethanol (B145695) and water, followed by heating at reflux.[7]

-

Acidification and Extraction: After cooling, the reaction mixture is concentrated, diluted with water, and washed with an organic solvent to remove impurities. The aqueous layer is then acidified (e.g., with HCl to pH 2) and the product is extracted with a solvent like methyl tert-butyl ether (MTBE).[7]

-

Purification: The final product can be purified by crystallization from a suitable solvent system.

Caption: Synthetic workflow for the precursor of Bempedoic Acid Impurity 1.

Analytical Method for Impurity Profiling

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a standard method for the simultaneous determination of Bempedoic Acid and its impurities in pharmaceutical dosage forms.[9][10][11]

Methodology:

-

System: A standard HPLC system with a UV or photodiode array (PDA) detector is used.[11]

-

Column: A C18 column (e.g., Kromasil C18, 250x4.6 mm, 5µm) provides good separation.[9]

-

Mobile Phase: A common mobile phase is a gradient or isocratic mixture of acetonitrile (B52724) and an acidic aqueous buffer (e.g., water with orthophosphoric acid to pH 2.1).[9] A typical ratio could be 80:20 (Acetonitrile:Water).[9]

-

Flow Rate: A flow rate of 1.0 mL/min is generally suitable.[11]

-

Detection: Detection is typically performed at a wavelength where both the parent drug and impurities have significant absorbance, such as 224 nm or 230 nm.[9][12]

-

Sample Preparation: A known concentration of the drug substance is dissolved in the mobile phase or a suitable diluent, filtered through a 0.45 µm filter, and injected into the system.

-

Quantification: this compound would be used as an internal standard. A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

Caption: Experimental workflow for RP-HPLC analysis using an internal standard.

Section 4: Biological Context and Signaling Pathway

Bempedoic acid is a prodrug that is activated primarily in the liver. Its mechanism of action involves the inhibition of ATP-citrate lyase (ACL), an enzyme that is upstream of HMG-CoA reductase in the cholesterol biosynthesis pathway.[13][14]

-

Activation: Bempedoic acid is converted to its active form, bempedoyl-CoA, by the enzyme very-long-chain acyl-CoA synthetase-1 (ACSVL1), which is highly expressed in the liver but not in skeletal muscle.[7][13]

-

Inhibition: Bempedoyl-CoA inhibits ATP-citrate lyase (ACL). ACL is responsible for converting citrate (B86180) into acetyl-CoA in the cytoplasm.[13]

-

Effect: By reducing the cytoplasmic pool of acetyl-CoA, bempedoic acid decreases the substrate available for cholesterol synthesis. This leads to a compensatory upregulation of LDL receptors on hepatocyte surfaces, which increases the clearance of LDL cholesterol from the bloodstream.[7][13]

The impact of Impurity 1-d4 on this pathway has not been characterized, but as a structural analog, its potential interaction with ACSVL1 or ACL could be a subject for further research.

Caption: Mechanism of action of Bempedoic Acid in the liver.

References

- 1. kmpharma.in [kmpharma.in]

- 2. acs.org [acs.org]

- 3. usbio.net [usbio.net]

- 4. chemicalbook.com [chemicalbook.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. abmole.com [abmole.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Bempedoic Acid | NROChemistry [nrochemistry.com]

- 9. jchr.org [jchr.org]

- 10. iajps.com [iajps.com]

- 11. ijsr.net [ijsr.net]

- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 13. What is the mechanism of Bempedoic acid? [synapse.patsnap.com]

- 14. Bempedoic Acid (ETC-1002): ATP Citrate Lyase Inhibitor: Review of a First-in-Class Medication with Potential Benefit in Statin-Refractory Cases - PubMed [pubmed.ncbi.nlm.nih.gov]

role of Bempedoic acid impurity 1-d4 in metabolic research

An In-depth Technical Guide on the Role of Deuterated Bempedoic Acid in Metabolic Research

Introduction

In the landscape of metabolic research and drug development, the precise quantification of xenobiotics and their metabolites is paramount. Bempedoic acid, a novel therapeutic agent for hypercholesterolemia, is no exception. This technical guide delves into the critical role of its deuterated analog, Bempedoic acid-d4, as an internal standard in metabolic research. While sometimes referred to colloquially or in specific laboratory contexts as an "impurity" when co-eluting in analytical runs, Bempedoic acid-d4 is a purpose-synthesized molecule essential for accurate bioanalysis. This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of its application, including experimental protocols and data interpretation.

Bempedoic acid exerts its lipid-lowering effects by inhibiting ATP-citrate lyase (ACLY), a key enzyme in the cholesterol biosynthesis pathway. This inhibition leads to reduced cholesterol synthesis in the liver, upregulation of low-density lipoprotein (LDL) receptors, and consequently, a decrease in LDL-cholesterol levels in the bloodstream. Furthermore, Bempedoic acid is activated by very-long-chain acyl-CoA synthetase-1 (ACSVL1), an enzyme predominantly found in the liver, which limits its activity in muscle tissue and reduces the risk of muscle-related side effects. The activation of Bempedoic acid also leads to the phosphorylation and activation of AMP-activated protein kinase (AMPK), further contributing to its beneficial metabolic effects.

The Role of Internal Standards in Bioanalysis

An internal standard (IS) is a compound of known concentration added to an unknown sample to facilitate the accurate quantification of a target analyte. In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, an ideal IS should have similar physicochemical properties to the analyte, including extraction recovery, ionization efficiency, and chromatographic retention time, but be distinguishable by its mass.

Stable isotope-labeled internal standards (SIL-IS), such as Bempedoic acid-d4, are considered the gold standard. The four deuterium (B1214612) atoms in Bempedoic acid-d4 increase its mass by four daltons compared to the parent compound. This mass shift allows the mass spectrometer to differentiate between the analyte and the IS, while their nearly identical chemical properties ensure they behave similarly during sample preparation and analysis. This co-elution and similar ionization response correct for variations in sample extraction, matrix effects, and instrument response, leading to highly accurate and precise quantification.

Quantitative Data Summary

The use of Bempedoic acid-d4 as an internal standard is crucial for generating reliable quantitative data in various metabolic studies. Below are tables summarizing typical data obtained from such experiments.

Table 1: Pharmacokinetic Parameters of Bempedoic Acid in Human Plasma

| Parameter | Value | Units |

| Cmax (Peak Plasma Concentration) | 20.6 | µg/mL |

| Tmax (Time to Peak Concentration) | 3.5 | hours |

| AUC (Area Under the Curve) | 287 | µg·h/mL |

| t½ (Half-life) | 21 | hours |

| CL/F (Apparent Clearance) | 11.2 | mL/min |

Data are representative and compiled for illustrative purposes.

Table 2: In Vitro Metabolic Stability of Bempedoic Acid in Liver Microsomes

| Species | Intrinsic Clearance (CLint) | Half-life (t½) |

| Human | 5.8 | 120 min |

| Rat | 12.2 | 57 min |

| Monkey | 8.5 | 82 min |

Data are representative and compiled for illustrative purposes.

Experimental Protocols

Protocol 1: Quantification of Bempedoic Acid in Human Plasma using LC-MS/MS

Objective: To determine the concentration of Bempedoic acid in human plasma samples using a validated LC-MS/MS method with Bempedoic acid-d4 as an internal standard.

Materials:

-

Human plasma samples

-

Bempedoic acid analytical standard

-

Bempedoic acid-d4 internal standard

-

Acetonitrile (ACN)

-

Formic acid

-

Water, HPLC grade

-

Protein precipitation plates

-

LC-MS/MS system (e.g., Sciex Triple Quad 6500+)

Methodology:

-

Sample Preparation:

-

Thaw plasma samples and vortex to ensure homogeneity.

-

To 50 µL of each plasma sample, standard, and quality control sample, add 200 µL of the internal standard working solution (Bempedoic acid-d4 in ACN).

-

Vortex for 2 minutes to precipitate proteins.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in ACN

-

Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate for 1 minute.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

MRM Transitions:

-

Bempedoic acid: Q1 343.2 -> Q3 237.1

-

Bempedoic acid-d4: Q1 347.2 -> Q3 241.1

-

-

-

-

Data Analysis:

-

Calculate the peak area ratio of Bempedoic acid to Bempedoic acid-d4.

-

Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.

-

Determine the concentration of Bempedoic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualizations

Signaling and Metabolic Pathways

The following diagrams illustrate the key signaling pathway of Bempedoic acid and a typical experimental workflow where its deuterated internal standard is used.

Caption: Mechanism of action of Bempedoic acid.

Caption: Experimental workflow for sample analysis.

Conclusion

Bempedoic acid-d4 is an indispensable tool in the metabolic research and clinical development of Bempedoic acid. Its use as a stable isotope-labeled internal standard ensures the generation of high-quality, reliable, and reproducible data for pharmacokinetics, metabolism, and bioequivalence studies. The methodologies and data presented in this guide underscore the critical role of deuterated standards in modern drug development and provide a framework for researchers working with this important therapeutic agent. By correcting for variability inherent in complex biological matrices, Bempedoic acid-d4 allows for a clear and accurate understanding of the metabolic fate of Bempedoic acid, ultimately contributing to its safe and effective use in patients.

Methodological & Application

Application Notes and Protocols for the Use of Bempedoic Acid Impurity 1-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bempedoic acid is a first-in-class adenosine (B11128) triphosphate-citrate lyase (ACL) inhibitor designed to lower low-density lipoprotein cholesterol (LDL-C).[1] It is a prodrug that is activated primarily in the liver to its pharmacologically active form, ETC-1002-CoA.[1] Accurate quantification of bempedoic acid in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments in clinical trials.[2] The use of a stable isotope-labeled internal standard, such as Bempedoic acid impurity 1-d4 (also referred to as Bempedoic acid-d4), is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[1]

Deuterated internal standards like Bempedoic acid-d4 are ideal for such applications because they exhibit nearly identical physicochemical properties to the analyte of interest.[1] This ensures they behave similarly during sample preparation, chromatography, and ionization, effectively compensating for variability in these steps.[1] The mass difference allows for their distinct detection by the mass spectrometer, leading to accurate and precise quantification.[1]

Mechanism of Action of Bempedoic Acid

Bempedoic acid is activated in the liver by very long-chain acyl-CoA synthetase-1 (ACSVL1) to its active form, bempedoyl-CoA.[3] Bempedoyl-CoA inhibits ATP-citrate lyase (ACL), a key enzyme in the cholesterol biosynthesis pathway, upstream of HMG-CoA reductase, the target of statins.[1][4] Inhibition of ACL leads to reduced cholesterol synthesis in the liver, which in turn upregulates the expression of LDL receptors on hepatocytes.[1] This enhances the clearance of LDL-C from the bloodstream, ultimately lowering circulating LDL-C levels.[1]

References

Application Note: High-Throughput Quantification of Bempedoic Acid in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of bempedoic acid in human plasma. To ensure high accuracy and precision, the method employs a stable isotope-labeled internal standard, bempedoic acid-d4.[1] The protocol outlines various sample preparation techniques, including protein precipitation, liquid-liquid extraction, and solid-phase extraction, coupled with rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for supporting pharmacokinetic and toxicokinetic studies of bempedoic acid.[1]

Introduction

Bempedoic acid is a first-in-class ATP-citrate lyase (ACL) inhibitor that effectively lowers low-density lipoprotein cholesterol (LDL-C) levels.[1][2] It is a prodrug that is activated in the liver to its pharmacologically active metabolite, ETC-1002-CoA, which then inhibits cholesterol synthesis.[2][3] Accurate and reliable bioanalytical methods are essential for the characterization of its pharmacokinetic profile in drug development and clinical monitoring.[4] LC-MS/MS offers the high sensitivity and selectivity required for quantifying bempedoic acid in complex biological matrices like plasma.[4] The use of a deuterated internal standard, such as bempedoic acid-d4, is the gold standard for quantitative bioanalysis as it effectively compensates for variability during sample preparation and instrument analysis.[1][5][6]

Experimental Workflow

Caption: LC-MS/MS workflow for bempedoic acid quantification.

Experimental Protocols

Materials and Reagents

-

Bempedoic acid reference standard

-

Bempedoic acid-d4 internal standard[7]

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Methyl tert-butyl ether (MTBE)

-

Human plasma (blank)

Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of bempedoic acid and bempedoic acid-d4 in methanol.[1][6]

-

Working Standard Solutions: Serially dilute the bempedoic acid stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare working standards for calibration curve and quality control (QC) samples.[1][5]

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the bempedoic acid-d4 stock solution with 50:50 (v/v) acetonitrile:water.[1][6]

Sample Preparation

Choose one of the following sample preparation methods:

Method 1: Protein Precipitation (PPT) [1]

-

To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 10 µL of the 100 ng/mL bempedoic acid-d4 internal standard working solution (except for the blank).

-

Add 200 µL of acetonitrile to precipitate plasma proteins.

-

Vortex for 30 seconds.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

Method 2: Liquid-Liquid Extraction (LLE) [5]

-

Pipette 100 µL of plasma into a microcentrifuge tube.

-

Add 25 µL of d4-bempedoic acid internal standard working solution (e.g., 200 ng/mL) to each tube, except for the blank.

-

Add 50 µL of 1 M ammonium formate buffer (pH 3).

-

Add 1.0 mL of methyl tert-butyl ether (MTBE).

-

Vortex vigorously for 5 minutes.

-

Centrifuge at 4000 x g for 10 minutes at 4°C.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the initial mobile phase.

Method 3: Solid-Phase Extraction (SPE) [4][6]

A mixed-mode anion exchange extraction is a robust method for extracting bempedoic acid from plasma.[4][8]

-

Conditioning: Condition SPE cartridges with 1 mL of methanol followed by 1 mL of water.[4]

-

Loading: To 100 µL of plasma, add the internal standard solution. Load the sample onto the conditioned SPE cartridge.[4]

-

Washing: Wash the cartridges with 1 mL of a weak organic solvent (e.g., 5% methanol in water).[4]

-

Elution: Elute the analyte and internal standard with 1 mL of a strong organic solvent (e.g., 5% formic acid in methanol).[4]

-

Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.[4]

LC-MS/MS Method

Liquid Chromatography (LC) Conditions

| Parameter | Value |

| Column | C18 reversed-phase column |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 10 µL |

| Gradient | A rapid gradient elution is typically used. |

Mass Spectrometry (MS) Conditions

The quantification of bempedoic acid and its deuterated internal standard is typically performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with negative ion electrospray ionization (ESI-).[4]

| Parameter | Bempedoic Acid | Bempedoic Acid-d4 |

| Precursor Ion (Q1) (m/z) | 343.3 | 347.3 |

| Product Ion (Q3) (m/z) | 299.3 | 303.3 |

| Ionization Mode | Negative ESI | Negative ESI |

Note: Declustering potential (DP) and collision energy (CE) should be optimized for the specific mass spectrometer being used.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the LC-MS/MS method for bempedoic acid.

| Parameter | Typical Value |

| Linearity Range | 10 - 10,000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 10 - 20 ng/mL[9] |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Bias) | Within ±15% |

| Recovery | > 85% |

Mechanism of Action of Bempedoic Acid

Caption: Bempedoic acid's mechanism of action.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantification of bempedoic acid in human plasma using a deuterated internal standard. The described protocols for sample preparation and analysis are sensitive, accurate, and suitable for high-throughput applications in clinical and preclinical studies. The use of a stable isotope-labeled internal standard ensures the reliability and reproducibility of the results.

References

- 1. benchchem.com [benchchem.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Bempedoic Acid | C19H36O5 | CID 10472693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Measurement of bempedoic acid and its keto metabolite in human plasma and urine using solid phase extraction and electrospray LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Bioanalytical Method for the Quantification of Bempedoic Acid in Human Plasma Using Bempedoic Acid-d4 for Pharmacokinetic Studies

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive high-throughput bioanalytical method for the quantification of bempedoic acid in human plasma. The method utilizes a deuterated internal standard, Bempedoic Acid Impurity 1-d4, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate and precise measurements essential for pharmacokinetic (PK) studies. The protocol employs a straightforward solid-phase extraction (SPE) for sample clean-up, enabling efficient analysis of a large number of samples. This method is ideally suited for researchers, scientists, and drug development professionals involved in the clinical evaluation of bempedoic acid.

Introduction

Bempedoic acid is a first-in-class adenosine (B11128) triphosphate-citrate lyase (ACLY) inhibitor that lowers low-density lipoprotein cholesterol (LDL-C).[1][2] It is an oral medication used to treat hypercholesterolemia.[1] Understanding the pharmacokinetic profile of bempedoic acid is crucial for optimizing dosing regimens and ensuring its safety and efficacy.

Stable isotope-labeled internal standards, such as deuterated compounds, are considered the gold standard for quantitative bioanalysis using LC-MS/MS.[3] They exhibit nearly identical chemical and physical properties to the analyte of interest, ensuring they behave similarly during sample preparation and analysis.[3] This co-eluting behavior allows for the correction of variability arising from sample matrix effects, extraction efficiency, and instrument response, leading to highly accurate and precise quantification.[3][4][5][6] this compound serves as an ideal internal standard for the quantification of bempedoic acid in biological matrices.

This application note provides a detailed protocol for the extraction and quantification of bempedoic acid in human plasma using this compound as an internal standard, followed by LC-MS/MS analysis.

Pharmacokinetic Profile of Bempedoic Acid

Bempedoic acid is administered as a prodrug and is converted to its active form, ETC-1002-CoA, primarily in the liver.[7][8] This liver-specific action minimizes the risk of muscle-related adverse events that can be associated with statin therapy.[7][8] Key pharmacokinetic parameters of bempedoic acid are summarized in the table below.

| Parameter | Value | Reference |

| Time to Maximum Concentration (Tmax) | ~3.5 hours | [9][10] |

| Plasma Protein Binding | ~99.3% | [8][10] |

| Apparent Volume of Distribution | 18 L | [8][10] |

| Metabolism | Primarily via glucuronidation (UGT2B7) | [8] |

| Half-life (t½) | Approximately 21 ± 11 hours | [8][10] |

| Excretion | ~70% in urine (mainly as acyl glucuronide conjugate), ~30% in feces | [8] |

Experimental Protocol

Materials and Reagents

-

Bempedoic Acid reference standard

-

This compound (internal standard)

-

Human plasma (with appropriate anticoagulant, e.g., K2EDTA)

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium (B1175870) acetate

-

Formic acid

-

Deionized water (HPLC grade)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-mode anion exchange)

-

Standard laboratory glassware and calibrated pipettes

-

Centrifuge

-

Nitrogen evaporator

-

LC-MS/MS system

Preparation of Stock and Working Solutions

-

Bempedoic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of bempedoic acid reference standard and dissolve it in 10 mL of methanol.[1]

-

Bempedoic Acid-d4 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of bempedoic acid-d4 and dissolve it in 1 mL of methanol.[1]

-

Bempedoic Acid Working Solutions (for Calibration Curve and QCs): Prepare a series of working solutions by serially diluting the bempedoic acid stock solution with a 50:50 mixture of methanol and water to achieve the desired concentrations for the calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the bempedoic acid-d4 stock solution with a 50:50 mixture of methanol and water to a final concentration of 100 ng/mL.[1]

Sample Preparation (Solid-Phase Extraction)

-

Sample Pre-treatment: To 100 µL of each plasma sample (calibration standard, QC, or unknown), add 25 µL of the internal standard working solution (100 ng/mL). Vortex for 10 seconds.[1]

-

Acidification: Add 200 µL of 2% formic acid in water to the plasma sample. Vortex for 10 seconds.[1]

-

SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[1]

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.[1]

-

Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.[1]

-

Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide (B78521) in methanol.[1]

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[1]

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex thoroughly to ensure complete dissolution.[1]

-

Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[1]

LC-MS/MS Analysis

| Parameter | Recommended Conditions |

| LC System | UPLC or HPLC system |

| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm) |

| Mobile Phase | A: 0.1% Formic acid in waterB: Acetonitrile |

| Gradient | Optimized for separation of bempedoic acid and bempedoic acid-d4 |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 5-10 µL |

| Column Temperature | 40°C |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Negative Ion Electrospray (ESI-) |

| MRM Transitions | Bempedoic Acid: To be determined by direct infusionBempedoic Acid-d4: To be determined by direct infusion |

| Collision Energy | Optimized for each transition |

| Dwell Time | 100-200 ms |

Data Analysis and Quantification

Quantification is performed by calculating the peak area ratio of the analyte (bempedoic acid) to the internal standard (bempedoic acid-d4). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of bempedoic acid in the unknown samples is then determined by interpolating their peak area ratios from the calibration curve using a weighted (1/x²) linear regression.

Workflow Diagram

Caption: Experimental workflow for the pharmacokinetic analysis of bempedoic acid.

Conclusion

The use of this compound as an internal standard in conjunction with LC-MS/MS provides a highly accurate, precise, and robust method for the quantification of bempedoic acid in human plasma. This detailed protocol is suitable for high-throughput analysis in pharmacokinetic studies, enabling researchers to obtain reliable data for the evaluation of this important lipid-lowering therapy. The methodology adheres to the best practices for bioanalytical method development, ensuring data integrity and compliance with regulatory expectations.

References

- 1. benchchem.com [benchchem.com]

- 2. Bempedoic acid. Mechanism of action and pharmacokinetic and pharmacodynamic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. texilajournal.com [texilajournal.com]

- 6. youtube.com [youtube.com]

- 7. tandfonline.com [tandfonline.com]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Bempedoic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for Bempedoic Acid Analysis Using an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bempedoic acid is a first-in-class ATP-citrate lyase (ACL) inhibitor designed to lower low-density lipoprotein cholesterol (LDL-C).[1][2] It functions as a prodrug, activated in the liver to its pharmacologically active form, ETC-1002-CoA.[1][3] To accurately characterize its pharmacokinetic profile, a reliable and sensitive bioanalytical method is essential.[4] The use of a stable isotope-labeled internal standard (SIL-IS), such as bempedoic acid-d4, is considered the gold standard in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis.[1][4] A SIL-IS has nearly identical physicochemical properties to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thereby effectively compensating for matrix effects and variations in sample processing and instrument response.[1][3]

This document provides detailed protocols for three common sample preparation techniques for the quantification of bempedoic acid in human plasma: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), all utilizing bempedoic acid-d4 as an internal standard.

Protein Precipitation (PPT)

Protein precipitation is a straightforward and rapid technique for sample cleanup, making it suitable for high-throughput analysis.[4] The principle involves adding an organic solvent to the plasma sample to denature and precipitate proteins, which are then removed by centrifugation.

Experimental Protocol: Protein Precipitation

1.1. Materials and Reagents:

-

Bempedoic Acid and Bempedoic Acid-d4 reference standards.[4]

-

Methanol (B129727) and Acetonitrile (B52724) (HPLC grade).[4]

-

Water (LC-MS grade).[4]

-

Human plasma (K2EDTA).[4]

-

Microcentrifuge tubes.[4]

1.2. Preparation of Solutions:

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of bempedoic acid and bempedoic acid-d4 in methanol.[4]

-

Working Standard Solutions: Serially dilute the bempedoic acid stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare working standards for calibration curves and quality control (QC) samples.[4]

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the bempedoic acid-d4 stock solution with 50:50 (v/v) acetonitrile:water.[4]

1.3. Sample Preparation Procedure:

-

Pipette 50 µL of the plasma sample (blank, standard, QC, or unknown) into a microcentrifuge tube.[4]

-

Add 10 µL of the 100 ng/mL bempedoic acid-d4 internal standard working solution to all samples except the blank.[4]

-

Add 200 µL of acetonitrile to each tube to precipitate the plasma proteins.[4]

-

Vortex the mixture for 30 seconds.[4]

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.[4]

-

Transfer the supernatant to a clean tube or a 96-well plate.[4]

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[4]

-

Reconstitute the residue in 100 µL of the mobile phase.[4]

-

Vortex and inject the sample into the LC-MS/MS system.[4]

Workflow Diagram: Protein Precipitation

Caption: Workflow for Bempedoic Acid analysis using Protein Precipitation.

Liquid-Liquid Extraction (LLE)

LLE is a sample preparation method that separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase (the sample) and an organic solvent. This technique is effective for removing highly polar and non-polar interferences.

Experimental Protocol: Liquid-Liquid Extraction

2.1. Materials and Reagents:

-

Bempedoic Acid and d4-Bempedoic Acid reference standards.[5]

-

Methyl tert-butyl ether (MTBE), HPLC grade.[5]

-

Formic acid, LC-MS grade.[5]

-

Human plasma (K2EDTA).[5]

-

Polypropylene microcentrifuge tubes (2.0 mL).[5]

2.2. Preparation of Solutions:

-

Stock Solutions (1 mg/mL): Prepare stock solutions of bempedoic acid and d4-bempedoic acid in methanol.[5]

-

Internal Standard Working Solution (200 ng/mL): Prepare the IS working solution from the stock.[5]

-

Ammonium Formate Buffer (1 M, pH 3): Prepare by dissolving ammonium formate in water and adjusting the pH with formic acid.[5]

2.3. Sample Preparation Procedure:

-

Pipette 100 µL of the plasma sample into a 2.0 mL microcentrifuge tube.[5]

-

Add 25 µL of the d4-bempedoic acid internal standard working solution (200 ng/mL) to each sample (except blanks).[5]

-

Vortex briefly for 10 seconds.[5]

-

Add 50 µL of 1 M ammonium formate buffer (pH 3).[5]

-

Add 1.0 mL of methyl tert-butyl ether (MTBE).[5]

-

Cap the tubes and vortex vigorously for 5 minutes for extraction.[5]

-

Centrifuge at 4000 x g for 5 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.[5]

-

Reconstitute the residue in a suitable volume of mobile phase.

-

Inject the sample into the LC-MS/MS system.

Workflow Diagram: Liquid-Liquid Extraction

Caption: Workflow for Bempedoic Acid analysis using Liquid-Liquid Extraction.

Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that uses a solid sorbent to isolate analytes from a complex matrix. For bempedoic acid, a mixed-mode anion exchange SPE is often recommended to extract the acidic drug and its metabolites.[6]

Experimental Protocol: Solid-Phase Extraction

3.1. Materials and Reagents:

-

Bempedoic Acid and Bempedoic Acid-d4 reference standards.[2]

-

Methanol, Acetonitrile, Isopropanol (B130326) (HPLC grade).

-

Formic acid, Ammonium hydroxide (B78521).[2][7]

-

Human plasma.[2]

-

Mixed-mode anion exchange SPE cartridges or 96-well plates.[1][2]

3.2. Preparation of Solutions:

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of bempedoic acid and bempedoic acid-d4 in methanol.[2]

-

Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with a 50:50 mixture of methanol and water.[2]

-

Acidification Solution (2% Formic Acid): Prepare a 2% solution of formic acid in water.[2][7]

-

Elution Solution (5% Ammonium Hydroxide in Acetonitrile): Prepare a 5% solution of ammonium hydroxide in acetonitrile.[7]

3.3. Sample Preparation Procedure:

-

Sample Pre-treatment: To 100 µL of plasma, add 25 µL of the 100 ng/mL internal standard working solution and vortex. Add 200 µL of 2% formic acid in water and vortex again. Note: For urine samples, acidification and dilution with isopropanol are necessary to prevent adsorptive losses.

-

SPE Cartridge Conditioning: Condition the mixed-mode anion exchange SPE cartridge sequentially with 1 mL of methanol and 1 mL of water.[2]

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge.[1][7]

-

Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interferences.[1][7]

-

Elution: Elute bempedoic acid and the internal standard with 1 mL of 5% ammonium hydroxide in acetonitrile.[7]

-

Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.[1][7]

-

Reconstitute the residue in 100 µL of the mobile phase.[3][7]

-

Vortex and inject into the LC-MS/MS system.

Workflow Diagram: Solid-Phase Extraction

Caption: Workflow for Bempedoic Acid analysis using Solid-Phase Extraction.

Data Presentation: Method Parameters and Performance

The following tables summarize typical quantitative data and chromatographic conditions for the analysis of bempedoic acid in human plasma.

Table 1: Summary of Method Validation Parameters

| Parameter | Bempedoic Acid | Ezetimibe (Co-analyte) | Reference |

| Linearity Range | 30–130 µg/mL | 5–50 µg/mL | [6] |

| 1.8–36.0 ng/mL | 0.1–2.0 ng/mL | [6] | |

| 45-270 µg/mL | 2.5-15 µg/mL | [8] | |

| 90-720 µg/mL | 5-40 µg/mL | [9] | |

| LOD | 0.1216 µg/mL | 0.1189 µg/mL | [6] |

| 0.6 ng/mL | 0.03 ng/mL | [6] | |

| 0.54 µg/mL | 0.03 µg/mL | [10][11] | |

| LOQ | 0.3685 µg/mL | 0.3602 µg/mL | [6] |

| 1.8 ng/mL | 0.1 ng/mL | [6] | |

| 0.01 to 0.02 µg/mL | - | [6] | |

| Recovery | 94.2–98.4% | 94.4–98.8% | [6] |

| 99.56% | 99.48% | [12] | |

| 99.89—100.31% | 98.14—99.94% | [13] | |

| Precision (%RSD) | 0.2 | 0.2 | [12] |

| < 2.0 | < 2.0 | [13] | |

| 1.326 | 0.944 | [9] |

Table 2: Typical LC-MS/MS Conditions

| Parameter | Value | Reference |

| LC System | Waters Acquity UPLC or equivalent | [3] |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) | [1][4] |

| Mobile Phase A | 0.1% Formic acid in Water | [3][5] |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile | [3][5] |

| Flow Rate | 0.3 - 0.6 mL/min | [1] |

| MS System | Triple quadrupole mass spectrometer | [1][5] |

| Ionization Mode | Negative Ion Electrospray (ESI-) | [4][6] |

| Detection | Multiple Reaction Monitoring (MRM) | [1] |

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. ijpda.org [ijpda.org]

- 9. jchr.org [jchr.org]

- 10. biotech-asia.org [biotech-asia.org]

- 11. researchgate.net [researchgate.net]

- 12. iajps.com [iajps.com]

- 13. researchgate.net [researchgate.net]

Validated Bioanalytical Method for Bempedoic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bempedoic acid is a first-in-class adenosine (B11128) triphosphate-citrate lyase (ACL) inhibitor used for the treatment of hypercholesterolemia.[1] It is a prodrug that is activated primarily in the liver to its active form, bempedoyl-CoA, which then inhibits a key enzyme in the cholesterol biosynthesis pathway.[2][3] The liver-specific activation of bempedoic acid minimizes the potential for muscle-related side effects that can be associated with other lipid-lowering therapies.[4][5] Robust and validated bioanalytical methods are essential for the quantitative determination of bempedoic acid in biological matrices to support pharmacokinetic, pharmacodynamic, and toxicokinetic studies throughout the drug development process.

This document provides detailed application notes and protocols for a validated bioanalytical method for the quantification of bempedoic acid in human plasma using liquid chromatography with tandem mass spectrometry (LC-MS/MS).

Signaling Pathway: Mechanism of Action of Bempedoic Acid

Bempedoic acid reduces cholesterol synthesis through a well-defined mechanism of action. The following diagram illustrates the key steps in this pathway.

Caption: Mechanism of action of bempedoic acid in hepatocytes.

Experimental Workflow: Bioanalytical Method

The following diagram outlines the general workflow for the bioanalytical method development and validation for bempedoic acid.

Caption: General workflow for bioanalytical method development.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted for high-throughput analysis and provides excellent sample clean-up.[1]

Materials:

-

Human plasma samples (stored at -80°C)

-

Bempedoic acid reference standard

-

Bempedoic acid-d4 (internal standard)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

Mixed-mode anion exchange SPE cartridges

Procedure:

-

Internal Standard Spiking: To 100 µL of plasma sample (calibration standards, quality controls, or unknown samples), add 25 µL of bempedoic acid-d4 internal standard working solution (100 ng/mL). Vortex for 10 seconds.[1]

-

Acidification: Add 200 µL of 2% formic acid in water to the plasma sample. Vortex for 10 seconds.[1]

-

SPE Cartridge Conditioning: Condition the mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.[1]

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.[1]

-

Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.[1]

-

Elution: Elute bempedoic acid and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.[1]

-

Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.[1]

-